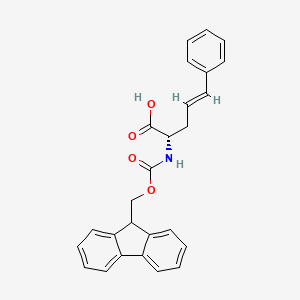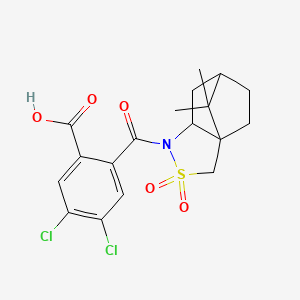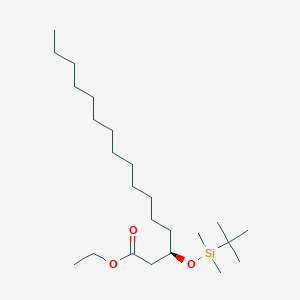
Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyldimethylsilyl (TBS) group is a protective group used in organic synthesis. It is used to protect alcohols, and can be removed selectively in the presence of other protecting groups . The compound you mentioned seems to be a long-chain fatty acid ester with a TBS-protected alcohol group .
Molecular Structure Analysis
The molecular structure of TBS ethers generally consists of a silicon atom bonded to a tert-butyl group and two methyl groups, and an oxygen atom that is bonded to the rest of the molecule .Chemical Reactions Analysis
TBS ethers can be deprotected (i.e., the TBS group can be removed) using various reagents. For example, they can be selectively cleaved using a catalytic amount of acetyl chloride in dry methanol .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O3Si/c1-8-10-11-12-13-14-15-16-17-18-19-20-22(21-23(25)26-9-2)27-28(6,7)24(3,4)5/h22H,8-21H2,1-7H3/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWLJHQCSKATMY-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)OCC)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)

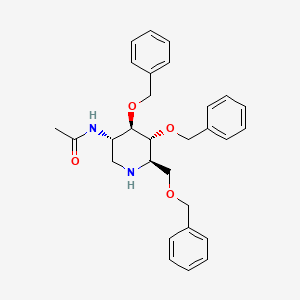
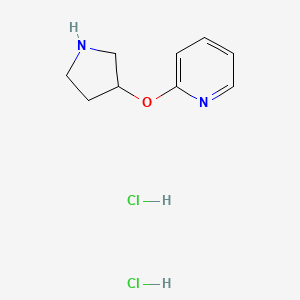


![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)
